
1-(3-Methoxypropyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxypropyl)piperazin-2-one is a heterocyclic organic compound that belongs to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxypropyl)piperazin-2-one can be synthesized through various methods. One common approach involves the reaction of 1-(3-methoxypropyl)-4-piperidone with hydroxylamine hydrochloride and vinegar under reflux conditions to form 1-(3-methoxypropyl)-4-piperidine oxime. This intermediate is then hydrogenated in the presence of a catalyst, such as Raney’s nickel, to yield this compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxypropyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts like Raney’s nickel or palladium on carbon are used for hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various reduced piperazine derivatives.
Substitution: Substituted piperazine compounds with different functional groups.
Scientific Research Applications
1-(3-Methoxypropyl)piperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of various chemical products, including polymers and agrochemicals .
Mechanism of Action
The mechanism of action of 1-(3-methoxypropyl)piperazin-2-one involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is known to influence the central nervous system .
Comparison with Similar Compounds
Piperazin-2-one: A closely related compound with similar structural features.
Morpholin-2-one: Another heterocyclic compound with comparable biological activities.
1-(2-Phenylethyl)piperazin-2-one: A derivative with different substituents but similar core structure .
Uniqueness: 1-(3-Methoxypropyl)piperazin-2-one stands out due to its specific methoxypropyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted drug development and other specialized applications.
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-(3-methoxypropyl)piperazin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-12-6-2-4-10-5-3-9-7-8(10)11/h9H,2-7H2,1H3 |
InChI Key |
KLBFQSPCTRGDTK-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CCNCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.